molecular formula C16H17FN2O2 B5437004 1-(2-Ethoxyphenyl)-3-(5-fluoro-2-methylphenyl)urea

1-(2-Ethoxyphenyl)-3-(5-fluoro-2-methylphenyl)urea

Cat. No.: B5437004
M. Wt: 288.32 g/mol
InChI Key: QKGRHYHPKCOTJH-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-(5-fluoro-2-methylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of an ethoxy group attached to a phenyl ring and a fluoro group attached to another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)-3-(5-fluoro-2-methylphenyl)urea typically involves the reaction of 2-ethoxyaniline with 5-fluoro-2-methylisocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)-3-(5-fluoro-2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The ethoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-(5-fluoro-2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)-3-(5-fluoro-2-methylphenyl)urea
  • 1-(2-Ethoxyphenyl)-3-(4-fluoro-2-methylphenyl)urea
  • 1-(2-Ethoxyphenyl)-3-(5-chloro-2-methylphenyl)urea

Uniqueness

1-(2-Ethoxyphenyl)-3-(5-fluoro-2-methylphenyl)urea is unique due to the specific arrangement of its ethoxy and fluoro groups, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(5-fluoro-2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-3-21-15-7-5-4-6-13(15)18-16(20)19-14-10-12(17)9-8-11(14)2/h4-10H,3H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGRHYHPKCOTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=C(C=CC(=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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